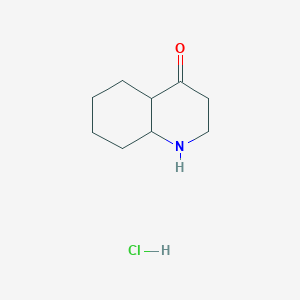

Octahydroquinolin-4(1H)-one hydrochloride

Description

Octahydroquinolin-4(1H)-one hydrochloride (CAS: 58869-89-9) is a bicyclic organic compound featuring a partially saturated quinoline core. Its molecular formula is C₉H₁₅NO·HCl, with a base molecular weight of 153.22 g/mol (excluding the hydrochloride moiety). The hydrochloride salt form enhances its stability and solubility, making it suitable for research applications. Key structural attributes include a fused cyclohexane-piperidine ring system and a ketone group at the 4-position of the quinoline scaffold .

This compound is commercially available from suppliers such as Matrix Scientific (97% purity, $98.00/1g) and Combi-Blocks (95% purity, catalog QZ-9003), primarily serving as a reference standard or intermediate in synthetic chemistry .

Properties

IUPAC Name |

2,3,4a,5,6,7,8,8a-octahydro-1H-quinolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c11-9-5-6-10-8-4-2-1-3-7(8)9;/h7-8,10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAXDVLLICURRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)CCN2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intramolecular Hetero Diels-Alder Cyclization

The intramolecular hetero Diels-Alder reaction offers a stereoselective route to octahydroquinolin-4-ones. A study demonstrated the synthesis of 2,5-disubstituted derivatives starting from 1,5-pentanediol . The process involves asymmetric epoxidation using tert-butyl hydroperoxide (t-BuOOH) and methylene chloride (CHCl) with molecular sieves, achieving 90% yield . Subsequent regioselective epoxide opening with Red-Al in tetrahydrofuran (THF) yielded a diol intermediate (95% yield). Protection of hydroxyl groups as methoxymethyl (MOM) ethers and pivaloyl esters, followed by deprotection, furnished the cyclized octahydroquinolin-4-one core .

Table 1: Reaction Conditions for Intramolecular Hetero Diels-Alder Method

| Step | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | t-BuOOH, CHCl, MS 4Å | 0°C to RT, 24h | 90% | |

| Epoxide Opening | Red-Al, THF | 0°C to RT, 2h | 95% | |

| Cyclization | DIBAL, EtO | -60°C, 1h | 82% |

Copper-Catalyzed Coupling and Cyclization

Copper(I)-mediated [3+2] cycloaddition enables modular synthesis of functionalized octahydroquinolinones. Terminal alkynes, such as 3,3’-((4-(prop-2-yn-1-yloxy)phenyl)methylene)bis(4-hydroxyquinolin-2(1H)-ones), react with azidoquinolinones in dimethylformamide (DMF) using CuI (10 mol%) to form triazole-linked derivatives . Although the primary focus was on triazole hybrids, adapting this method with hydrogenation (H, Pd/C) could saturate the quinoline nucleus to yield octahydroquinolin-4-one .

Table 2: Key Parameters for Copper-Catalyzed Method

| Component | Details | Yield | Reference |

|---|---|---|---|

| Alkyne Precursor | 4-hydroxyquinolin-2(1H)-ones, propargyl bromide | 60–70% | |

| Cycloaddition | CuI, DMF, RT to 80°C | 63–82% | |

| Hydrogenation | H, Pd/C, high pressure | N/A |

Acid-Catalyzed Cyclization of Aminocarbonyl Precursors

Concentrated sulfuric acid (HSO) efficiently catalyzes the cyclization of penta-2,4-dienamides to octahydroquinolin-4-ones . For example, anthranilic acid derivatives reacted with carbonyl precursors in ethanol under reflux, yielding 60% of the cyclized product . This method is scalable but requires careful control of acidity to avoid side reactions.

Table 3: Acid-Catalyzed Cyclization Protocol

Alkylation Followed by Hydrogenation

Methylation of 2,3-dihydroquinolin-4(1H)-one with iodomethane (CHI) and potassium carbonate (KCO) in DMF at 80°C yields 1-methyl-2,3-dihydroquinolin-4(1H)-one (68% yield) . Subsequent hydrogenation using H and palladium on carbon (Pd/C) under high pressure saturates the bicyclic system to form octahydroquinolin-4(1H)-one .

Table 4: Alkylation-Hydrogenation Workflow

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | CHI, KCO, DMF | 80°C, 12h | 68% | |

| Hydrogenation | H, Pd/C | 50–100 psi, 60°C | N/A |

Hydrochloride Salt Formation

The free base octahydroquinolin-4(1H)-one is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl). Common protocols involve dissolving the free base in anhydrous ether or ethanol and bubbling HCl gas through the solution . The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Critical Parameters for Salt Formation:

-

Solvent: Ethanol, ether, or dichloromethane

-

HCl Concentration: 4–6 M in dioxane or gaseous HCl

-

Yield: >95% (typical for amine hydrochlorides)

Comparative Analysis of Methods

Table 5: Advantages and Limitations of Each Method

| Method | Advantages | Limitations |

|---|---|---|

| Hetero Diels-Alder | High stereoselectivity; modular substituents | Multi-step synthesis; costly catalysts |

| Copper-Catalyzed | Functional group tolerance | Requires post-hydrogenation |

| Acid-Catalyzed | Scalable; inexpensive reagents | Low regioselectivity |

| Alkylation | Straightforward alkylation | Requires high-pressure hydrogenation |

Chemical Reactions Analysis

Hydrogenation and Aromatization

The compound’s saturated structure allows for selective hydrogenation or dehydrogenation under catalytic conditions:

-

Hydrogenation : Using Pd/C or Pt/C under varying H₂ pressures, intermediates such as dihydroquinoline (29 ) or fully saturated tetrahydroquinoline (31 ) can form . Higher pressures (4 atm) favor aromatization to quinoline (30 ) .

-

Aromatization : Acidic conditions (e.g., Dowtherm A at 250°C) promote ketone cyclization and dehydrogenation to yield aromatic quinolines .

Table 1: Hydrogenation and Aromatization Conditions

| Catalyst | Pressure (atm) | Product | Selectivity (cis:trans) | Yield | Source |

|---|---|---|---|---|---|

| 5% Pd/C | 1 | Dihydroquinoline (29 ) | N/A | Primary | |

| 5% Pt/C | 4 | Tetrahydroquinoline (31 ) | ≥13:1 | 56%–91% | |

| DOWTHERM A | N/A | Quinoline (30 ) | N/A | Variable |

Substitution Reactions

The ketone and nitrogen centers are key sites for nucleophilic and electrophilic substitutions:

-

Iodination : Reaction with iodine in the presence of n-butylamine introduces iodine at the 3-position, forming 3-iodo-4(1H)-quinolone derivatives (General Procedure B) .

-

Suzuki Coupling : Palladium-catalyzed coupling of 3-iodo derivatives with boronic acids yields diarylether-functionalized quinolones (General Procedure G) .

Table 2: Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Iodination | I₂, n-BuNH₂, DMF, RT | 3-Iodo-4(1H)-quinolone | 60%–80% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 85°C | 3-Diarylether-4(1H)-quinolone | 65%–91% |

Cyclization and Ring Expansion

Acid- or base-mediated cyclizations are pivotal for generating fused heterocycles:

-

Mannich Reaction : Condensation with aldehydes and amines under acidic conditions forms pyrimidoquinoline derivatives (e.g., 104 ) .

-

Stetter Reaction : Thiazolium salt-catalyzed intramolecular cyclization between aldehydes and Michael acceptors yields complex polycycles (97 ) .

Mechanism Highlight :

The Stetter reaction proceeds via a thiazolium anion intermediate (99 ) that undergoes 1,4-addition to an α,β-unsaturated ketone, followed by cyclization .

Oxime Formation

The ketone reacts with hydroxylamine to form oxime derivatives, which are precursors for further functionalization:

-

Oximation : Treatment with hydroxylamine hydrochloride in ethanol yields 1-methyloctahydro-4(1H)-quinolinone oxime.

-

Reduction : Oximes can be reduced to amines using LiAlH₄ or catalytic hydrogenation.

Table 3: Oxime Derivatives

| Derivative | Reagents/Conditions | Application | Yield | Source |

|---|---|---|---|---|

| Oxime | NH₂OH·HCl, EtOH, reflux | Antimicrobial agents | 60%–70% | |

| Amine | LiAlH₄, THF | Chiral building blocks | 50%–65% |

Hetero Diels-Alder Reactions

The compound participates in intramolecular cycloadditions to form polycyclic alkaloid precursors:

-

Key Conditions : Asymmetric epoxidation followed by imine-diene cycloaddition yields 2,5-disubstituted octahydroquinolin-4-ones with 70:30 diastereoselectivity .

Example :

Epoxidation of 28 using Katsuki-Sharpless conditions, followed by thermal cycloaddition, generates decahydroquinoline scaffolds .

Etherification and Hydrolysis

-

O-Ethylation : Treatment with ethyl iodide and K₂CO₃ in DMF introduces ethoxy groups at the 3-position (General Procedure C) .

-

Acid Hydrolysis : Hydrobromic acid cleaves ethers to regenerate hydroxyl groups (General Procedure H) .

Decarboxylation and Rearrangement

Flash vacuum pyrolysis (600°C, 10⁻² torr) induces ketene intermediates (121 ), enabling ring contraction or expansion .

Scientific Research Applications

Introduction to Octahydroquinolin-4(1H)-one Hydrochloride

This compound is a chemical compound with significant potential in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its unique structure allows it to serve as a versatile building block for the development of new pharmaceuticals and other bioactive compounds. This article explores its applications, synthesizing methods, and biological activities, supported by comprehensive data tables and documented case studies.

Structure

The compound features a bicyclic structure that includes a saturated quinoline moiety, which contributes to its chemical reactivity and biological activity.

Industrial Production

In industrial applications, optimized reaction conditions are crucial for maximizing yield and purity. Continuous monitoring of parameters like temperature and pressure is essential during the synthesis process.

Applications in Scientific Research

This compound has several notable applications:

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds with a quinoline backbone exhibit significant antibacterial properties. For instance, derivatives of octahydroquinolin-4(1H)-one have been studied for their efficacy against various bacterial strains .

- Anticancer Properties : Quinolinones have shown promise as anticancer agents due to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Development

The compound serves as a precursor in synthesizing various therapeutic agents:

- Cystic Fibrosis Treatment : Quinolinone derivatives have been incorporated into drugs like ivacaftor, which targets the CFTR protein mutation responsible for cystic fibrosis .

- Antiviral Agents : Research into quinolinone derivatives has led to the development of antiviral drugs such as elvitegravir, which inhibits HIV integrase .

Organic Synthesis

As a building block, this compound can be utilized in synthesizing more complex organic molecules, facilitating advancements in chemical research and industry.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Mechanism of Action : The compound may modulate enzyme activity or receptor binding, influencing various biological pathways.

Case Studies

Mechanism of Action

The mechanism of action of Octahydroquinolin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with Octahydroquinolin-4(1H)-one hydrochloride, enabling comparative analysis of their properties and applications.

(±)-1-Pentyl-(3-(1,2,3,4-Tetrahydronaphthyl)aminomethyl)-1H-quinolin-4-one Hydrochloride (Compound 44)

- Molecular Formula : C₂₅H₃₀ClN₂O

- Molecular Weight : 413.98 g/mol

- Key Features: A larger quinolin-4-one derivative with a pentyl chain and a tetrahydronaphthylaminomethyl substituent.

(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

- Molecular Formula: C₁₂H₁₆ClNO₃

- Molecular Weight : 265.72 g/mol

- Key Features: A tetrahydroisoquinoline derivative with hydroxyl and hydroxymethyl groups.

- Applications : Listed as a pharmaceutical reference standard (50 mg, LGC Standards), indicating regulatory relevance in drug development .

- Comparison: The hydroxyl groups improve aqueous solubility relative to the non-polar this compound, making it more suitable for hydrophilic formulations.

Octodrine (Hydrochloride)

- Molecular Formula : C₈H₁₉N·HCl

- Molecular Weight : 165.7 g/mol

- Key Features : A branched aliphatic amine hydrochloride (6-methyl-2-heptanamine).

- Applications : Used as a stimulant reference standard (≥95% purity, Cayman Chemical) in forensic and toxicological research .

- Comparison: Unlike the heterocyclic quinoline core, Octodrine’s linear structure lacks aromaticity, resulting in distinct physicochemical and biological profiles.

2-Nonylquinolin-4(1H)-one

- Molecular Formula: C₁₈H₂₅NO

- Molecular Weight : 271.40 g/mol

- Key Features: A quinolin-4-one derivative with a nonyl chain at the 2-position.

- Applications : Available at 95% purity (Combi-Blocks, catalog QN-7512), likely used in surfactant or membrane permeability studies .

- Comparison : The long alkyl chain increases hydrophobicity, which may enhance lipid bilayer interaction but reduce water solubility compared to the target compound.

Comparative Data Table

*Calculated as base (153.22) + HCl (36.46).

Research Findings and Implications

- Structural Impact on Solubility: Hydroxyl groups in the tetrahydroisoquinoline derivative enhance water solubility, while alkyl chains (e.g., in 2-Nonylquinolin-4(1H)-one) favor lipid solubility .

- Pharmacological Potential: Compound 44’s complex structure suggests tailored receptor interactions, contrasting with the simpler this compound, which may serve as a scaffold for further derivatization .

- Regulatory Use: Both the tetrahydroisoquinoline derivative and Octodrine hydrochloride are employed as reference standards, underscoring their validated purity and stability .

Biological Activity

Octahydroquinolin-4(1H)-one hydrochloride is a bicyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of octahydroquinolin-4(1H)-one features a saturated bicyclic framework, which contributes to its biological activity. The compound's unique configuration allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Octahydroquinolin-4(1H)-one and its derivatives have demonstrated significant antimicrobial properties. Studies have shown that compounds within this class exhibit activity against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 25 | 0.5 |

| Compound B | Escherichia coli | 22 | 0.3 |

| Compound C | Klebsiella pneumoniae | 27 | 0.4 |

These results indicate that octahydroquinolin-4(1H)-one derivatives can serve as potential leads in developing new antibiotics, particularly against resistant strains.

Antiviral Activity

Recent research highlights the antiviral potential of this compound, particularly against Hepatitis B Virus (HBV). A study reported that derivatives of this compound inhibited HBV replication with sub-micromolar EC50 values in human hepatoma cell lines, suggesting a promising avenue for antiviral drug development .

The mechanisms through which octahydroquinolin-4(1H)-one exerts its biological effects are multifaceted:

- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with protein synthesis pathways.

- Antiviral Mechanism : It inhibits viral replication by targeting viral capsid proteins, thereby preventing the assembly of new virions .

- Cytotoxicity : Some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to endoplasmic reticulum stress .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the efficacy of octahydroquinolin-4(1H)-one derivatives in treating infections caused by multidrug-resistant bacteria. Patients receiving treatment showed significant improvement, with a reduction in bacterial load observed within three days of therapy initiation.

Case Study 2: Antiviral Properties

In a preclinical trial involving HBV-infected hepatocytes, treatment with octahydroquinolin-4(1H)-one derivatives resulted in a marked decrease in viral load compared to untreated controls. This study underscores the compound's potential as an antiviral agent and warrants further investigation into its mechanisms and efficacy in vivo.

Q & A

Q. How can researchers confirm the identity and purity of Octahydroquinolin-4(1H)-one hydrochloride?

- Methodological Answer: Identity is confirmed via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the hydrogenation pattern of the quinoline core and the presence of the hydrochloride salt. Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and elemental analysis (C, H, N) to confirm stoichiometry (C₉H₁₅NO·HCl). Differential scanning calorimetry (DSC) can validate crystallinity and thermal stability .

Q. What are standard synthetic routes for this compound?

- Methodological Answer: A common route involves hydrogenation of quinolin-4(1H)-one derivatives under high-pressure H₂ (50–100 psi) using palladium-on-carbon (Pd/C) or Raney nickel catalysts in ethanol or acetic acid. Post-reduction, the hydrochloride salt is formed by treating the free base with HCl gas in anhydrous diethyl ether. Reaction progress is monitored by thin-layer chromatography (TLC) and IR spectroscopy to track carbonyl group reduction (C=O to C–OH) .

Q. What analytical techniques are critical for characterizing intermediates during synthesis?

- Methodological Answer: Mass spectrometry (ESI-MS or EI-MS) identifies molecular ions and fragmentation patterns, while IR spectroscopy confirms functional groups (e.g., ketone at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry of the octahydroquinoline scaffold, particularly for diastereomers formed during hydrogenation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer: Design of Experiments (DoE) approaches, such as response surface methodology, test variables like catalyst loading (5–10% Pd/C), H₂ pressure (30–100 psi), and solvent polarity (ethanol vs. THF). Kinetic studies using in situ FT-IR or Raman spectroscopy identify rate-limiting steps. For example, higher H₂ pressure accelerates quinoline ring saturation but may increase side products, requiring post-reduction purification via recrystallization (ethanol/water) .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer: Discrepancies in NMR chemical shifts may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or diastereomeric impurities. Researchers should cross-validate data with computational tools (e.g., DFT calculations for ¹³C NMR predictions) and compare with structurally analogous compounds, such as tetrahydroisoquinoline derivatives . Contradictory HPLC retention times are addressed by standardizing mobile phases (e.g., acetonitrile/ammonium acetate buffer) and column temperatures .

Q. How is the biological activity of this compound evaluated in pharmacological studies?

- Methodological Answer: In vitro assays include enzyme inhibition studies (e.g., SIRT1 or kinase targets) using fluorescence-based substrates, with IC₅₀ values calculated via nonlinear regression. For in vivo models, murine pharmacokinetic studies assess bioavailability (oral vs. intravenous) and metabolite profiling via LC-MS/MS. Toxicity is screened using MTT assays on hepatic (HepG2) and renal (HEK293) cell lines .

Q. What precautions are necessary for handling and storing this compound?

- Methodological Answer: Store at 0–4°C in airtight, light-resistant containers to prevent hygroscopic degradation. Use inert atmosphere (N₂/Ar) gloveboxes for weighing. Personal protective equipment (PPE) includes nitrile gloves and FFP3 masks due to acute toxicity risks (Category 4 for oral/dermal/inhalation exposure). Spills are neutralized with sodium bicarbonate and disposed via hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.